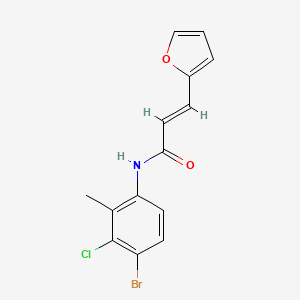
N-(3-acetylphenyl)-2-(1H-benzimidazol-2-ylsulfanyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3-acetylphenyl)-2-(1H-benzimidazol-2-ylsulfanyl)acetamide is a synthetic organic compound that belongs to the class of benzimidazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-(1H-benzimidazol-2-ylsulfanyl)acetamide typically involves the reaction of 3-acetylphenylamine with 2-mercaptobenzimidazole in the presence of an appropriate acylating agent. The reaction conditions may include:
- Solvent: Common solvents used in such reactions include ethanol, methanol, or dimethyl sulfoxide (DMSO).
- Temperature: The reaction is usually carried out at elevated temperatures, ranging from 60°C to 120°C.
- Catalysts: Acid or base catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include continuous flow reactors, automated synthesis systems, and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-(3-acetylphenyl)-2-(1H-benzimidazol-2-ylsulfanyl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of N-(3-acetylphenyl)-2-(1H-benzimidazol-2-ylsulfanyl)acetamide would depend on its specific biological activity. Generally, benzimidazole derivatives exert their effects by interacting with specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signal transduction pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole: A parent compound with a wide range of biological activities.
2-Mercaptobenzimidazole: Known for its antioxidant and anticorrosive properties.
3-Acetylphenylamine: Used in the synthesis of various pharmaceuticals and agrochemicals.
Uniqueness
N-(3-acetylphenyl)-2-(1H-benzimidazol-2-ylsulfanyl)acetamide is unique due to the combination of the benzimidazole and acetylphenyl moieties, which may confer distinct biological and chemical properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with enhanced activity and selectivity.
Propriétés
IUPAC Name |
N-(3-acetylphenyl)-2-(1H-benzimidazol-2-ylsulfanyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-11(21)12-5-4-6-13(9-12)18-16(22)10-23-17-19-14-7-2-3-8-15(14)20-17/h2-9H,10H2,1H3,(H,18,22)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWWQICITDXLZOV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NC3=CC=CC=C3N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![benzo[e]naphtho[2,1-b]oxepine-8,13-dione](/img/structure/B5712733.png)

![(E)-N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-3-(furan-2-yl)prop-2-enamide](/img/structure/B5712747.png)

![ETHYL 4-[({[2-(4-METHYLPIPERIDINO)ETHYL]AMINO}CARBOTHIOYL)AMINO]BENZOATE](/img/structure/B5712764.png)


![(2,5-Dimethylphenyl)-[4-(2-methoxyphenyl)piperazin-1-yl]methanone](/img/structure/B5712788.png)
![2-({[4-allyl-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}methyl)benzonitrile](/img/structure/B5712793.png)
![N-(4-methoxyphenyl)-2-{[(methylamino)carbonyl]amino}benzamide](/img/structure/B5712804.png)



![methyl 2-methyl-3-{[(2-nitrophenyl)acetyl]amino}benzoate](/img/structure/B5712839.png)
